molecular formula C5H8N4O B1392877 3-methyl-1H-pyrazole-4-carbohydrazide CAS No. 1308650-19-2

3-methyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1392877
M. Wt: 140.14 g/mol
InChI Key: BLLVNROXXUHSJV-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazole-4-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-MPCH and has a molecular formula of C5H9N5O.

Scientific Research Applications

Structural and Spectroscopic Studies

  • Synthesis and Characterization : Various derivatives of 3-methyl-1H-pyrazole-4-carbohydrazide have been synthesized and characterized using techniques like FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies provide crucial information on the molecular structure, vibrational frequencies, and molecular dynamics of these compounds, contributing significantly to the understanding of their physical and chemical properties (Karrouchi et al., 2020; Karrouchi et al., 2021; Pillai et al., 2017).

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of 3-methyl-1H-pyrazole-4-carbohydrazide possess notable antibacterial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, showing significant potential as antimicrobial agents (Siddiqui et al., 2013; Ningaiah et al., 2014).
  • Leishmanicidal and Antitumor Activities : Certain derivatives exhibit leishmanicidal activities against Leishmania parasites and show promise as potential antitumor agents. These studies highlight the therapeutic potential of these compounds in treating diseases caused by parasites and cancer cells (Bernardino et al., 2006; El Sadek et al., 2014).

Material Science and Corrosion Protection

  • Corrosion Inhibition : Investigations into the corrosion protection behavior of carbohydrazide-pyrazole compounds show that they can effectively inhibit the corrosion of mild steel in acidic solutions. These findings are crucial for industrial applications where corrosion resistance is of paramount importance (Paul et al., 2020).

Molecular Docking and Computational Studies

  • Molecular Docking and Theoretical Analysis : Molecular docking studies have been conducted to explore the potential biological activity of these compounds. These studies suggest that derivatives of 3-methyl-1H-pyrazole-4-carbohydrazide can act as potent inhibitors for various enzymes and proteins, indicating their potential use in drug development (Karrouchi et al., 2020; Karrouchi et al., 2021; Pillai et al., 2017).

properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-4(2-7-9-3)5(10)8-6/h2H,6H2,1H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVNROXXUHSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrazole-4-carbohydrazide

CAS RN

1308650-19-2
Record name 3-methyl-1H-pyrazole-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 25 mL sealed tube, ethyl 5-methyl-1H-pyrazole-4-carboxylate (0.25 g, 1.0 eq.) was dissolved in ethanol (5 mL) at RT. Hydrazine hydrate (1 mL, 5 eq.) was introduced dropwise at RT and the reaction mixture was heated at 120° C. for 20 h. The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg) to afford the crude 5-methyl-1H-pyrazole-4-carbohydrazide (0.24 g) which was used without further purification in the following step.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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